Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate

Description

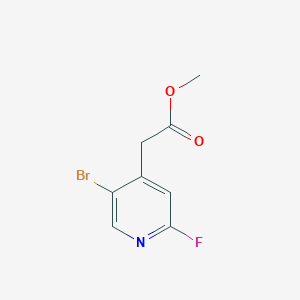

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate (C₈H₇BrFNO₂) is a halogenated pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 2, and an acetoxymethyl group at position 4 of the pyridine ring. This compound is cataloged under CAS 1289062-40-3 and is structurally characterized by its SMILES notation (COC(=O)CC1=CC(=NC=C1Br)F) and InChIKey (WUNNMSBENQITPC-UHFFFAOYSA-N) . It serves as a critical building block in medicinal and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromine substituent.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOBSQSDJWUYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211552 | |

| Record name | 4-Pyridineacetic acid, 5-bromo-2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804408-87-4 | |

| Record name | 4-Pyridineacetic acid, 5-bromo-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804408-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid, 5-bromo-2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at low temperatures . The resulting 2-bromo-5-fluoropyridine is then esterified with methyl acetate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, biaryl compounds, and reduced pyridine compounds .

Scientific Research Applications

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Fluorine vs. Chlorine

A closely related analog, Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate (C₈H₇BrClNO₂), replaces fluorine with chlorine at position 2 . Key differences include:

- Molecular Weight : Chlorine increases the molecular weight by ~16.46 g/mol (260.05 vs. 276.51 g/mol).

- Lipophilicity : Predicted logP values (2.1 for F vs. 2.5 for Cl) suggest increased lipophilicity for the chloro-derivative, which may enhance membrane permeability in biological systems .

Ester Group Variation: Methyl vs. Ethyl

Ethyl ester analogs, such as Ethyl 2-(5-bromo-2-fluorophenoxy)acetate (C₁₀H₉BrFO₃), replace the pyridine core with a phenoxy group and feature an ethyl ester . Notable contrasts include:

- Hydrolysis Rate : Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance, prolonging metabolic stability.

- Lipophilicity : The ethyl group increases logP (predicted ~2.8 vs. 2.1 for the methyl-pyridine analog), favoring passive diffusion across lipid bilayers .

Core Heterocycle Differences: Pyridine vs. Imidazole/Phenyl

Compounds like Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1D) replace the pyridine with an imidazole ring, introducing additional hydrogen-bonding sites. Key distinctions:

- Pharmacophore Geometry : Imidazole derivatives often target metal-binding enzymes (e.g., cytochrome P450), whereas pyridine-based compounds may interact with nicotinic acetylcholine receptors.

- Synthetic Utility : Bromine on pyridine (as in the target compound) is more amenable to Suzuki-Miyaura cross-coupling than brominated phenyl groups due to reduced steric hindrance .

Data Table: Structural and Predicted Properties of Selected Analogs

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Predicted logP |

|---|---|---|---|---|---|

| Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate | Pyridine | 5-Br, 2-F, 4-CH₂COOCH₃ | C₈H₇BrFNO₂ | 260.05 | 2.1 |

| Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate | Pyridine | 5-Br, 2-Cl, 4-CH₂COOCH₃ | C₈H₇BrClNO₂ | 276.51 | 2.5 |

| Ethyl 2-(5-bromo-2-fluorophenoxy)acetate | Phenyl | 5-Br, 2-F, OCH₂COOCH₂CH₃ | C₁₀H₉BrFO₃ | 291.08 | 2.8 |

| Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Imidazole | 5-(4-BrPh), 2-Ph, 4-CH₂COOCH₂CH₃ | C₂₀H₁₈BrN₂O₂ | 405.28 | 3.4 |

Research Implications

- Drug Design : The fluorine atom in the target compound optimizes electronic effects for target engagement, while chloro-analogs trade reactivity for increased lipophilicity .

- Agrochemical Applications: Ethyl esters with phenoxy groups (e.g., ) may serve as herbicides due to prolonged environmental stability .

- Synthetic Versatility : Bromine at position 5 on pyridine enables diversification via cross-coupling, a feature less exploitable in imidazole derivatives .

Biological Activity

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate is a compound with significant potential in medicinal chemistry due to its biological activity and versatility in synthesizing bioactive molecules. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and fluorine atoms, which enhances its reactivity and interaction with biological targets. The presence of these halogens allows for strong interactions with enzymes and receptors, making it a valuable intermediate in drug development.

The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets within biological systems. The halogen substitutions on the pyridine ring contribute to its reactivity, facilitating interactions that can modulate enzyme and receptor activities. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial activity against various pathogens.

- Anticancer Potential : It has been investigated for its potential as an anticancer agent, showing efficacy in inhibiting cancer cell proliferation in vitro.

- Neuropharmacological Effects : The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human melanoma cell lines. The results demonstrated an average IC50 value of approximately 5 nM, indicating potent antiproliferative activity compared to control compounds .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 5 | Melanoma |

| Control Compound A | 15 | Melanoma |

| Control Compound B | 20 | Melanoma |

Case Study 2: Neuropharmacological Studies

In another investigation focusing on CNS penetration, this compound was administered to mice. The study reported significant modulation of neurotransmitter levels, suggesting potential applications in treating disorders like depression and anxiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.